

Physical and chemical properties of 5-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylimidazo[1,5-a]pyridine

Cat. No.: B1314994

[Get Quote](#)

5-Methylimidazo[1,5-a]pyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and spectroscopic properties of **5-Methylimidazo[1,5-a]pyridine**. Due to the limited availability of experimental data for this specific isomer, this document leverages data from the parent imidazo[1,5-a]pyridine scaffold and its closely related derivatives to provide a comprehensive profile. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Core Physical and Chemical Properties

While specific experimental data for **5-Methylimidazo[1,5-a]pyridine** are not readily available in published literature, the following table summarizes the known properties of the parent imidazo[1,5-a]pyridine and the predicted properties for the 5-methyl derivative. These predictions are based on the established effects of methyl substitution on aromatic systems.

Property	Imidazo[1,5-a]pyridine (Parent Compound)	5-Methylimidazo[1,5-a]pyridine (Predicted)	Data Source
Molecular Formula	C ₇ H ₆ N ₂	C ₈ H ₈ N ₂	Calculated
Molecular Weight	118.14 g/mol	132.16 g/mol	Calculated
Melting Point	Not available	Likely a low-melting solid or oil	Prediction based on related compounds
Boiling Point	Not available	Higher than the parent compound	Prediction based on increased molecular weight and van der Waals forces
pKa (of conjugate acid)	~5-6	Slightly higher than the parent compound	Prediction based on the electron-donating effect of the methyl group
Solubility	Soluble in organic solvents	Expected to be soluble in common organic solvents	General characteristic of the scaffold
Appearance	Not available	Expected to be a crystalline solid or oil	General characteristic of similar heterocyclic compounds

Spectroscopic Profile

The following tables outline the expected spectroscopic data for **5-Methylimidazo[1,5-a]pyridine**, based on the analysis of the parent compound and other substituted imidazo[1,5-a]pyridines.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~2.4 - 2.6	s	-CH ₃ (at C5)	The methyl protons are expected to appear as a singlet in this region.
~6.6 - 6.8	dd	H6	The coupling constants will be influenced by the adjacent protons.
~6.8 - 7.0	t	H7	Expected to appear as a triplet due to coupling with H6 and H8.
~7.5 - 7.7	d	H8	Expected to be a doublet.
~7.8 - 8.0	s	H1	The proton at C1 is typically a singlet.
~8.1 - 8.3	s	H3	The proton at C3 is also expected to be a singlet and may be shifted downfield compared to H1.

¹³C NMR Spectroscopy (Predicted)

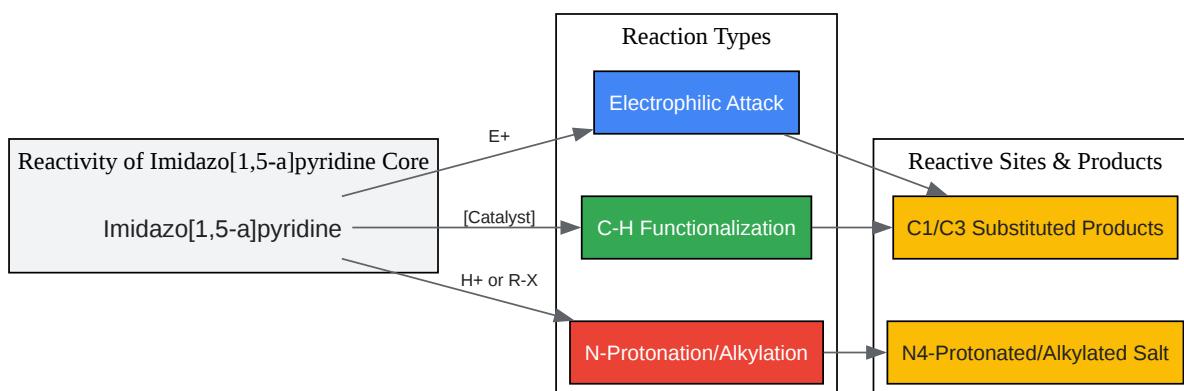
Chemical Shift (δ , ppm)	Assignment	Notes
~15 - 20	$-\text{CH}_3$ (at C5)	The methyl carbon.
~110 - 115	C6	Aromatic CH carbon.
~115 - 120	C7	Aromatic CH carbon.
~120 - 125	C8	Aromatic CH carbon.
~125 - 130	C1	Aromatic CH carbon of the imidazole ring.
~130 - 135	C3	Aromatic CH carbon of the imidazole ring.
~135 - 140	C8a	Quaternary carbon at the ring junction.
~140 - 145	C5	Quaternary carbon bearing the methyl group, expected to be shifted downfield due to substitution.
~150 - 155	C3a	Quaternary carbon at the ring junction, adjacent to the nitrogen.

Mass Spectrometry (Predicted)

m/z	Assignment	Notes
132	$[M]^+$	The molecular ion peak is expected to be prominent.
117	$[M - \text{CH}_3]^+$	Loss of the methyl group is a likely fragmentation pathway.
105	$[M - \text{HCN}]^+$	Fragmentation of the imidazole ring can lead to the loss of hydrogen cyanide.
78	$[\text{C}_6\text{H}_4\text{N}]^+$	Further fragmentation can lead to the formation of the pyridyl cation.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm^{-1})	Assignment	Notes
3100 - 3000	C-H stretch (aromatic)	Characteristic of C-H bonds in the heterocyclic rings.
2950 - 2850	C-H stretch (aliphatic)	From the methyl group.
1620 - 1450	C=C and C=N stretching	Aromatic ring vibrations.
1450 - 1350	C-H bend (aliphatic)	Bending vibrations of the methyl group.
800 - 700	C-H out-of-plane bending	Characteristic of the substitution pattern on the pyridine ring.

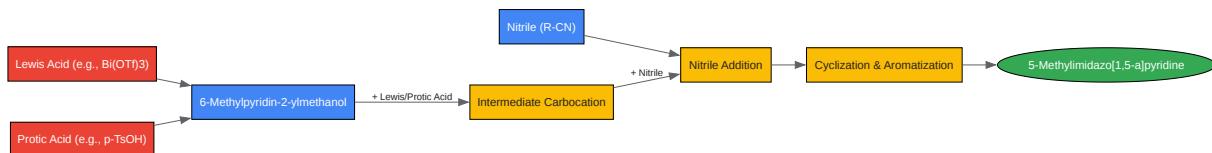

Chemical Reactivity and Synthesis

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle. The C1 and C3 positions of the imidazole ring are particularly susceptible to electrophilic attack.

General Reactivity:

- Electrophilic Substitution: The C1 and C3 positions are the most nucleophilic and will readily react with electrophiles such as aldehydes, acylating agents, and nitrating agents.[1]
- C-H Functionalization: Direct functionalization of the C-H bonds, particularly at C1 and C3, can be achieved under various conditions, often employing metal catalysis or strong bases. [1]
- N-Alkylation/Protonation: The nitrogen atom in the pyridine ring (N4) is the most basic site and is readily protonated or alkylated.

Below is a diagram illustrating the general reactivity of the imidazo[1,5-a]pyridine core.



[Click to download full resolution via product page](#)

General reactivity pathways of the imidazo[1,5-a]pyridine scaffold.

Synthetic Approaches:

Several synthetic routes to the imidazo[1,5-a]pyridine core have been reported. A common and effective method is the Ritter-type reaction.

[Click to download full resolution via product page](#)

A plausible synthetic workflow for **5-Methylimidazo[1,5-a]pyridine** via a Ritter-type reaction.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of imidazo[1,5-a]pyridine derivatives, which can be adapted for **5-Methylimidazo[1,5-a]pyridine**.

General Synthetic Protocol (Ritter-Type Reaction):

- To a solution of the corresponding pyridin-2-ylmethanol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane), add the nitrile (1.5-2.0 eq.).
- Add a catalytic amount of a Lewis acid (e.g., Bi(OTf)₃, 5 mol%) and a protic acid (e.g., p-TsOH, 1.0-2.0 eq.).
- Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

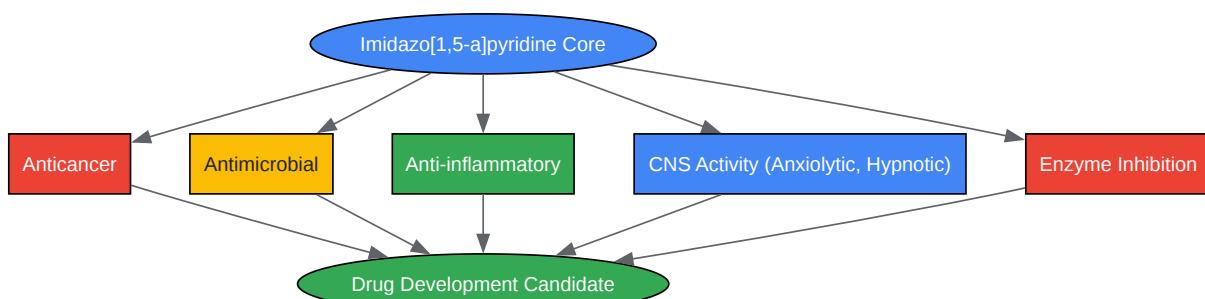
- Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Acquire the mass spectrum in positive ion mode to observe the molecular ion ($[\text{M}+\text{H}]^+$).
- For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Infrared (IR) Spectroscopy:

- For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Record the IR spectrum over the range of 4000-400 cm^{-1} .


- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological and Medicinal Significance

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. Derivatives of this core have shown a wide range of pharmacological activities, including:

- Anticancer agents
- Antimicrobial agents
- Anti-inflammatory agents
- Anxiolytic and hypnotic agents (e.g., Zolpidem)
- Enzyme inhibitors

The 5-methyl substitution on the imidazo[1,5-a]pyridine core could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it an interesting candidate for further investigation in drug discovery programs.

[Click to download full resolution via product page](#)

Biological significance of the imidazo[1,5-a]pyridine scaffold in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp₂)–C(sp₃)–H–C(sp₂) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Methylimidazo[1,5-a]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314994#physical-and-chemical-properties-of-5-methylimidazo-1-5-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com